molecular formula C6H3Cl3O3S B2453221 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride CAS No. 71292-90-5

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B2453221
CAS No.: 71292-90-5
M. Wt: 261.5
InChI Key: LHJRLFNGLLFHQN-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is an organic chemical compound with the molecular formula C6H3Cl3O3S and a molecular weight of 261.5 g/mol. This compound is widely used in the field of chemistry and analytical science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms and the sulfonyl chloride group can be replaced by other electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Electrophilic Aromatic Substitution: The major products include substituted benzene derivatives, where the chlorine atoms or the sulfonyl chloride group are replaced by other functional groups.

    Nucleophilic Substitution: The major products include sulfonamides, sulfonate esters, and sulfonate thiols, depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents due to its ability to form stable sulfonamide and sulfonate ester linkages.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride involves its ability to undergo electrophilic and nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form stable sulfonamide and sulfonate ester linkages . These linkages are crucial in the development of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Similar in structure but with chlorine atoms at the 3 and 5 positions.

    4-Hydroxybenzenesulfonyl chloride: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

Uniqueness

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of chlorine atoms at the 2 and 5 positions, which enhances its reactivity in electrophilic and nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

2,5-dichloro-4-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRLFNGLLFHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Dichlorophenol (1.00 g, 6.17 mmol) was gradually added to chorosulfonic acid (2 mL, 30.85 mmol) at 0° C. Then it was heated at 80° C. for 1 hour. Then it was cooled at room temperature and poured onto crushed ice. Then ethyl acetate was added. The layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phase was dried over MgSO4, filtered and concentrated in vacuo to give 1.30 g (81%) of the title compound as a white solid, which was used in the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

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